N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c1-23-15-7-6-11(18)8-17(15)25(21,22)19-9-14(20)13-10-24-16-5-3-2-4-12(13)16/h2-8,10,14,19-20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXZSXQVGGWMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Key Structural and Functional Differences
- Core Heterocycles: The target compound’s benzo[b]thiophene distinguishes it from analogs with oxadiazole , tetrazole , or thiazolidinone cores.
- Substituent Effects: The hydroxyethyl chain in the target compound introduces hydrogen-bonding capability absent in simpler sulfonamides like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
- Biological Activity Trends : Tetrazole analogs with benzo[b]thiophene () demonstrate crystallographically confirmed planar geometries and hydrogen-bonded chains, which correlate with anticancer activity . The target compound’s sulfonamide group may confer enzyme inhibition (e.g., carbonic anhydrase) similar to other sulfonamides .
Research Findings and Implications
Crystallographic and Conformational Analysis
- The tetrazole analogs in exhibit dihedral angles between benzo[b]thiophene and tetrazole rings (60.94–88.92°), influencing molecular packing and hydrogen-bonding networks. These angles differ significantly from the target compound’s likely conformation due to its flexible hydroxyethyl linker .
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide is a sulfonamide compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.
Compound Overview
Chemical Structure:
- Molecular Formula: C₁₈H₁₈ClN₁O₃S
- Molecular Weight: 367.86 g/mol
- Functional Groups: Sulfonamide, hydroxyethyl, chloro, and methoxy groups.
Synthesis:
The compound is synthesized through a multi-step process involving the formation of the benzo[b]thiophene core followed by the introduction of the hydroxyethyl and sulfonamide functionalities. The synthesis typically utilizes electrophilic substitution and coupling reactions to ensure structural integrity and yield.
This compound exhibits significant biological activity primarily as an inhibitor of ribonucleotide reductase (RR) . This enzyme is crucial for DNA synthesis and repair, making it a key target in cancer therapy. By inhibiting RR, the compound disrupts DNA replication processes, potentially impeding tumor growth.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound display antimicrobial properties. For instance, derivatives of benzo[b]thiophene have shown efficacy against various fungal strains, including Candida albicans and Aspergillus fumigatus . The presence of the sulfonamide group is often associated with antimicrobial activity due to its ability to interfere with bacterial folic acid synthesis.
Case Studies
-
Cancer Cell Lines:
- In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity in low micromolar concentrations.
- Antifungal Activity:
Comparative Analysis
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)benzene-sulfonamide | Contains a phenolic hydroxyl | Antimicrobial properties |
| N-(4-methoxyphenyl)benzene-sulfonamide | Methoxy group instead of chloro | Anti-inflammatory effects |
| This compound | Unique benzo[b]thiophene core | Inhibits ribonucleotide reductase; potential anticancer agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
